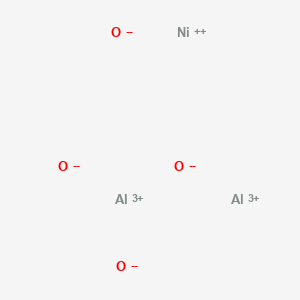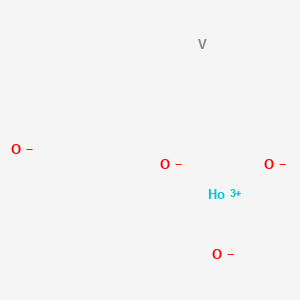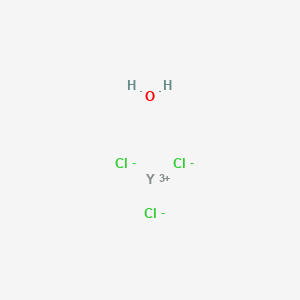
Yttrium(Iii) Chloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) chloride hydrate is an inorganic compound composed of yttrium and chloride. It exists in two forms: the hydrate (YCl₃·6H₂O) and the anhydrous form (YCl₃). Both forms are colorless salts that are highly soluble in water and deliquescent . The compound is widely used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Yttrium(III) Chloride Hydrate is primarily used as a precursor in the synthesis of other yttrium-based compounds . It is often employed in the preparation of highly active and enantioselective yttrium precatalysts for asymmetric hydroamination of gem-disubstituted aminoalkenes . It also plays a role in the crystal structure determination of macromolecules such as proteins .
Mode of Action
The compound interacts with its targets by providing the yttrium ion, which is essential for the formation of yttrium-based materials. The chloride ions and water molecules associated with the yttrium ion in the hydrate form can also participate in various chemical reactions .
Biochemical Pathways
It is known to be involved in the synthesis of yttrium oxide nanocrystallites . These nanocrystallites can be used in various applications, including the production of phosphors and ceramics .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it could be readily absorbed and distributed in an aqueous environment.
Result of Action
The primary result of the action of this compound is the formation of other yttrium-based compounds, such as yttrium oxide nanocrystallites . These compounds have various applications in the fields of materials science and biochemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the solubility of the compound in water suggests that it would be more active in aqueous environments . Additionally, the compound is known to be deliquescent , meaning it can absorb moisture from the air and dissolve in it. This property could potentially affect its stability and efficacy in certain environments.
Preparation Methods
Yttrium(III) chloride hydrate is often prepared by the “ammonium chloride route,” starting from either yttrium oxide (Y₂O₃) or hydrated chloride or oxychloride . The synthetic route involves the following reactions:
-
From Yttrium Oxide: [ 10 \text{NH}_4\text{Cl} + \text{Y}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{YCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] The pentachloride decomposes thermally: [ (\text{NH}_4)_2[\text{YCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{YCl}_3 ]
-
From Hydrated Chloride: [ \text{YCl}_3·6\text{H}_2\text{O} + 2 \text{NH}_4\text{Cl} \rightarrow (\text{NH}_4)_2[\text{YCl}_5] + 6 \text{H}_2\text{O} ]
The industrial production of this compound typically involves treating yttrium oxide with aqueous hydrochloric acid to produce the hydrated chloride .
Chemical Reactions Analysis
Yttrium(III) chloride hydrate undergoes various types of chemical reactions, including:
-
Oxidation and Reduction:
- This compound can be reduced to yttrium metal using reducing agents such as lithium or sodium.
-
Substitution Reactions:
- It can react with other halides to form different yttrium halides, such as yttrium fluoride or yttrium bromide.
-
Hydrolysis:
Common reagents used in these reactions include ammonium chloride, hydrochloric acid, and various reducing agents. The major products formed from these reactions are yttrium metal, yttrium oxychloride, and other yttrium halides.
Scientific Research Applications
Yttrium(III) chloride hydrate has a wide range of scientific research applications, including:
-
Chemistry:
-
Biology:
-
Medicine:
- Yttrium compounds are used in various medical applications, including cancer treatment through radioisotope therapy.
-
Industry:
Comparison with Similar Compounds
- Yttrium(III) fluoride
- Yttrium(III) bromide
- Yttrium(III) iodide
- Yttrium(III) oxide
- Yttrium(III) nitrate
- Yttrium(III) sulfate
Properties
IUPAC Name |
yttrium(3+);trichloride;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOAAAYNOWWMHL-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Y+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OY |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721455 |
Source


|
| Record name | Yttrium chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-94-2, 12741-05-8 |
Source


|
| Record name | Yttrium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yttrium chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
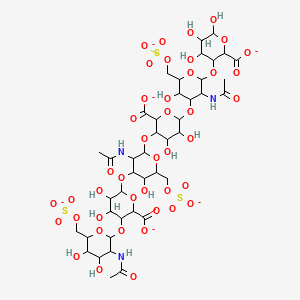
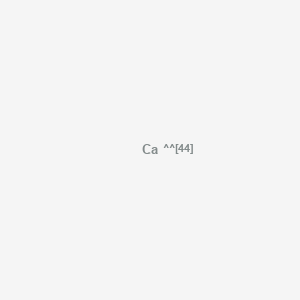


![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)
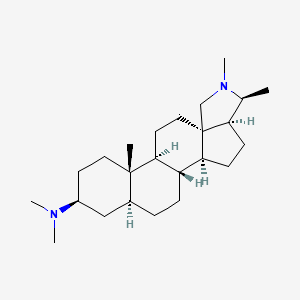
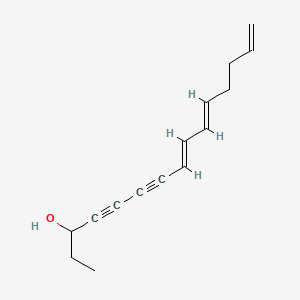
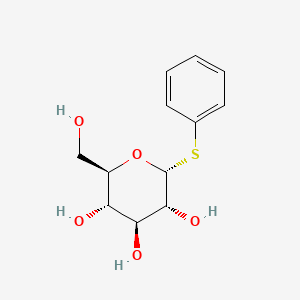
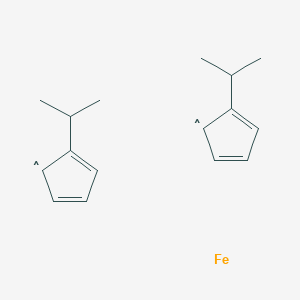

![2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B576500.png)
